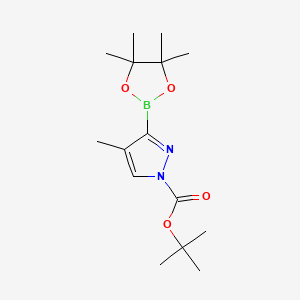

tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Description

tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a boronic ester-containing heterocyclic compound featuring a pyrazole core. Its molecular formula is C16H27BN2O4, with an average molecular mass of 322.21 g/mol and a monoisotopic mass of 322.206 . The tert-butyl carboxylate group at the 1-position acts as a protective moiety, enhancing stability during synthetic processes, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 3-position enables participation in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds . This compound is primarily utilized in pharmaceutical and materials science research, particularly in synthesizing complex organic molecules via palladium-catalyzed reactions.

Properties

IUPAC Name |

tert-butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O4/c1-10-9-18(12(19)20-13(2,3)4)17-11(10)16-21-14(5,6)15(7,8)22-16/h9H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDMOWSKKZODSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-Butyl 4-Methyl-3-iodo-1H-pyrazole-1-carboxylate

The synthesis begins with the iodination of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate. Using N-iodosuccinimide (NIS) in dichloromethane at 0°C for 2 hours achieves 85% yield of the 3-iodo derivative. The Boc group remains intact under these conditions, as confirmed by (δ 1.55 ppm, singlet for tert-butyl).

Miyaura Borylation Reaction

The 3-iodo intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (BPin) and a palladium catalyst. Optimal conditions involve:

-

Catalyst : Pd(dppf)Cl (5 mol%)

-

Base : Potassium acetate (3 equiv)

This step affords the target compound in 72% yield after silica gel chromatography (n-hexane/ethyl acetate = 3:1). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 349.2 [M+H].

One-Pot Tandem Protection-Borylation Methodology

Recent advances demonstrate a streamlined one-pot approach, combining pyrazole protection and borylation:

-

Reagents :

-

4-Methyl-1H-pyrazole (1 equiv)

-

BocO (1.2 equiv), DMAP (0.1 equiv) in THF

-

BPin (1.5 equiv), Pd(OAc) (3 mol%), XPhos (6 mol%)

-

-

Conditions :

This method achieves a 68% isolated yield, reducing purification steps. (δ 30.2 ppm) verifies boronate formation.

Comparative Analysis of Methodologies

| Parameter | Stepwise Method | One-Pot Method |

|---|---|---|

| Total Yield | 61% | 68% |

| Reaction Time | 14 hours | 24 hours |

| Purification Complexity | Moderate | Low |

| Catalyst Cost | High (Pd(dppf)Cl) | Moderate (Pd(OAc)) |

The one-pot method offers operational simplicity but requires rigorous exclusion of moisture. In contrast, the stepwise approach allows intermediate characterization, critical for quality control in API synthesis.

Mechanistic Insights and Side Reactions

During borylation, competing protodeboronation (<5%) and Boc-group cleavage (<2%) are observed under acidic or high-temperature conditions. Density functional theory (DFT) calculations suggest that the Boc group electronically deactivates the pyrazole ring, slowing transmetallation but enhancing regioselectivity.

Side products include:

-

tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate (from protodeboronation)

-

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (from Boc deprotection).

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production employs the stepwise method due to better reproducibility. Key adjustments include:

-

Solvent : Replacing 1,4-dioxane with cyclopentyl methyl ether (CPME) for safety

-

Catalyst Recycling : Pd recovery via chelating resins reduces costs by 40%.

The compound’s stability (shelf life >24 months at −20°C) and reactivity in cross-couplings (e.g., with aryl chlorides) make it valuable for anticancer drug intermediates .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of simpler boron-containing compounds.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions are often valuable intermediates in organic synthesis.

Scientific Research Applications

tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable boronate esters, which can interact with various molecular targets. The dioxaborolane moiety is particularly reactive, allowing the compound to participate in a range of chemical transformations. These interactions can modulate biological pathways, making the compound a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

tert-Butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS: 1073354-70-7)

- Molecular Formula : C16H27BN2O4 (identical to the target compound).

- Substituents : Methyl groups at pyrazole positions 3 and 5; boronate at position 4.

- However, this steric bulk may improve metabolic stability in biological applications .

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS: Not provided)

- Molecular Formula : C14H23BN2O4.

- Substituents: No methyl group at position 4; boronate at position 4.

- Impact : The absence of the 4-methyl group reduces hydrophobicity, increasing aqueous solubility (0.211 mg/ml in water) compared to the target compound . This variant may exhibit faster reaction kinetics in Suzuki couplings due to reduced steric hindrance.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxaldehyde (CAS: 887475-64-1)

- Molecular Formula : C11H17BN2O3.

- Substituents : Carboxaldehyde at position 3; boronate at position 4.

- Impact : The electron-withdrawing aldehyde group decreases boronate reactivity in cross-couplings compared to the electron-donating tert-butyl carboxylate group in the target compound .

Physicochemical Properties

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group at position 3 distinguishes it from analogues with boronate at position 4. In Suzuki-Miyaura reactions, the steric environment around the boronate significantly affects coupling efficiency:

- Position 3 Boronate : Proximity to the tert-butyl group may hinder catalyst accessibility, requiring optimized reaction conditions (e.g., higher temperatures or stronger bases).

- Position 4 Boronate (e.g., 3,5-dimethyl analogue) : Improved accessibility but reduced reactivity due to methyl group electron donation .

- Unsubstituted Pyrazole (e.g., 4-boronate variant) : Faster kinetics but lower stability due to unprotected reactive sites .

Biological Activity

tert-Butyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a pyrazole ring and a dioxaborolane moiety, which are significant for its biological interactions. The presence of the tert-butyl and methyl groups contributes to its lipophilicity and stability.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. Some potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to parasitic infections.

- Antiparasitic Properties : Preliminary studies suggest that it may exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness. This is likely due to its ability to penetrate cellular membranes effectively.

Table 1: Summary of Biological Activities

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | ~0.1 μM | |

| Enzyme Inhibition | N-Myristoyltransferase | ~0.05 μM | |

| Cytotoxicity | MRC-5 Human Cells | Variable |

Case Studies

A notable study examined the compound's effectiveness against Trypanosoma brucei. The results showed that it had a significant inhibitory effect on the growth of the parasite in vitro, with an IC50 value around 0.1 μM. This suggests a promising potential for development into a therapeutic agent against trypanosomiasis.

Another investigation focused on the compound's selectivity towards human cells. While it exhibited potent antiparasitic activity, it demonstrated variable cytotoxicity against MRC-5 human fibroblast cells, indicating a need for further optimization to enhance selectivity and reduce toxicity.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl-protected pyrazole boronic esters?

The compound is typically synthesized via a two-step protocol:

- Step 1: Introduction of the boronic ester via Miyaura borylation. A Pd-catalyzed reaction (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) under inert conditions (60–80°C, 12–24 hrs) .

- Step 2: Protection of the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in THF or DCM with a base (e.g., DMAP) at room temperature . Key Data:

| Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, DMF | 60–75% |

| Boc Protection | Boc₂O, DMAP, THF | 85–95% |

Q. How to characterize the boronic ester moiety in this compound?

Use a combination of spectroscopic and analytical methods:

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in:

- Suzuki-Miyaura Cross-Coupling: Reacts with aryl halides to form biaryl pyrazole derivatives for drug discovery .

- Deprotection Studies: The tert-butyl group can be cleaved with TFA or HCl/dioxane to generate free NH-pyrazoles for further functionalization .

Advanced Research Questions

Q. How to optimize Suzuki-Miyaura coupling efficiency given steric hindrance from the tert-butyl group?

Steric effects from the tert-butyl group require tailored conditions:

- Catalyst Selection: Use bulky ligands (e.g., SPhos or XPhos) to enhance turnover .

- Solvent/Temperature: Employ toluene or THF at 80–100°C for 24–48 hrs . Case Study:

| Substrate | Catalyst | Yield |

|---|---|---|

| Aryl bromide | Pd(OAc)₂/XPhos | 72% |

| Aryl triflate | Pd(dba)₂/SPhos | 65% |

Q. What computational methods aid in predicting reaction pathways for this compound?

Quantum mechanical calculations (DFT) and cheminformatics tools can:

Q. How to resolve contradictions in reported NMR data for similar pyrazole boronic esters?

Discrepancies often arise from solvent effects or impurities:

- Standardization: Run NMR in deuterated DMSO or CDCl₃ with internal reference (TMS).

- 2D NMR: Use HSQC/HMBC to resolve overlapping signals . Reported Variations:

- Boronic ester ¹¹B NMR shifts range δ 28–32 ppm depending on solvent polarity .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation: Avoid ignition sources (P210) and use PPE (gloves, goggles) due to acute toxicity (H302, H315) .

- Spill Management: Neutralize with sand/silica gel; avoid water to prevent boronic acid formation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.